(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate
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Description
(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate is a useful research compound. Its molecular formula is C10H11Br2NO3 and its molecular weight is 353.01 g/mol. The purity is usually 95%.
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Biological Activity
(R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate, also known as methyl 3,5-dibromo-D-tyrosinate, is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C10H11Br2NO3
- Molecular Weight : 353.01 g/mol
- CAS Number : 173383-29-4
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and its ability to interact with various biological targets. The compound has been studied for its potential effects on:
- Antitumor Activity : It exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through activation of the caspase pathway and modulation of pro-apoptotic and anti-apoptotic protein expressions.
- Neuroprotective Effects : Research indicates that it may have neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress in neuronal cells.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound:
- In Vitro Studies : In vitro assays demonstrated significant cytotoxicity against human lung cancer cell lines (A549, H292) with IC50 values in the low micromolar range. The compound's mechanism was linked to the activation of p53 and subsequent apoptosis via caspases .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and metastasis in xenograft models of lung cancer, indicating its potential as an anticancer agent .
Neuroprotective Effects
Research has shown that this compound may protect neuronal cells from oxidative damage:
- Cell Culture Studies : Neuronal cell lines exposed to oxidative stress exhibited reduced cell death when treated with this compound. Mechanistic studies suggested modulation of the Nrf2/ARE pathway, enhancing the expression of antioxidant enzymes .
Data Table of Biological Activities
Biological Activity | Cell Line/Model | IC50 Value | Mechanism |
---|---|---|---|
Antitumor | A549 | ~10 µM | Apoptosis via caspase activation |
Antitumor | H292 | ~12 µM | p53 activation and apoptosis |
Neuroprotection | Neuroblastoma | >20 µM | Nrf2/ARE pathway modulation |
Case Studies
- Case Study on Lung Cancer : In a study examining the effects of this compound on lung cancer cells, researchers found significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
- Neuroprotection in Animal Models : An animal study demonstrated that administration of this compound led to improved cognitive function in models of neurodegeneration, correlating with decreased markers of oxidative stress in brain tissues .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWWDKTXRPGESF-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647374 |
Source
|
Record name | Methyl 3,5-dibromo-D-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173383-29-4 |
Source
|
Record name | Methyl 3,5-dibromo-D-tyrosinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60647374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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